9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the azalide class of antibiotics, which are characterized by the incorporation of a nitrogen atom into the macrolide ring, resulting in a 15-membered ring structure. This modification enhances the compound’s antibacterial properties and broadens its spectrum of activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves several key steps The process typically starts with erythromycin A as the precursorThis is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents, controlled temperature, and pressure conditions, and purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA, each with unique antibacterial properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the translocation of peptides during translation, effectively halting bacterial growth. The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azithromycin: Another azalide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Erythromycin: The parent compound from which 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is derived
Uniqueness
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is unique due to its enhanced stability, broader spectrum of activity, and improved pharmacokinetic properties compared to its parent compound, erythromycin. These features make it a valuable candidate for further research and development in the field of antibiotics .
Eigenschaften
Molekularformel |
C37H68N2O12 |
---|---|
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
UMJJECOIBHNQCC-IOENIEJLSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.